Cas no 162712-04-1 (N-Benzyl-2-bromo-4-(trifluoromethoxy)aniline)

N-Benzyl-2-bromo-4-(trifluoromethoxy)aniline structure
162712-04-1 structure
Product name:N-Benzyl-2-bromo-4-(trifluoromethoxy)aniline
CAS No:162712-04-1
MF:C14H11BrF3NO
MW:346.142453432083
CID:3168587
PubChem ID:91759008

N-Benzyl-2-bromo-4-(trifluoromethoxy)aniline Chemical and Physical Properties

Names and Identifiers

    • N-Benzyl-2-bromo-4-(trifluoromethoxy)aniline
    • 162712-04-1
    • Inchi: InChI=1S/C14H11BrF3NO/c15-12-8-11(20-14(16,17)18)6-7-13(12)19-9-10-4-2-1-3-5-10/h1-8,19H,9H2
    • InChI Key: RVBCRKFKMNOBTM-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 344.99761Da
  • Monoisotopic Mass: 344.99761Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 4
  • Complexity: 295
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.3
  • Topological Polar Surface Area: 21.3Ų

N-Benzyl-2-bromo-4-(trifluoromethoxy)aniline Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
N125330-500mg
N-Benzyl-2-bromo-4-(trifluoromethoxy)aniline
162712-04-1
500mg
$ 515.00 2022-06-03
TRC
N125330-250mg
N-Benzyl-2-bromo-4-(trifluoromethoxy)aniline
162712-04-1
250mg
$ 310.00 2022-06-03

Additional information on N-Benzyl-2-bromo-4-(trifluoromethoxy)aniline

Recent Advances in the Study of N-Benzyl-2-bromo-4-(trifluoromethoxy)aniline (CAS: 162712-04-1)

N-Benzyl-2-bromo-4-(trifluoromethoxy)aniline (CAS: 162712-04-1) has recently emerged as a compound of significant interest in the field of medicinal chemistry and drug discovery. This aromatic amine derivative, characterized by its unique trifluoromethoxy and bromo substituents, has shown promising potential in various pharmaceutical applications. Recent studies have focused on its synthesis, physicochemical properties, and biological activities, particularly in the context of central nervous system (CNS) disorders and inflammatory diseases.

The compound's structural features, including the electron-withdrawing trifluoromethoxy group and the reactive bromo substituent, make it a valuable intermediate in the synthesis of more complex bioactive molecules. Recent synthetic approaches have optimized the production of N-Benzyl-2-bromo-4-(trifluoromethoxy)aniline with improved yields and purity, addressing previous challenges in its preparation. These advancements have facilitated more extensive pharmacological evaluations of this compound and its derivatives.

In pharmacological studies, N-Benzyl-2-bromo-4-(trifluoromethoxy)aniline has demonstrated interesting activity profiles. Preliminary screening indicates potential modulation of neurotransmitter systems, particularly those involving dopamine and serotonin receptors. The compound's ability to cross the blood-brain barrier, attributed to its lipophilic nature, has sparked interest in its potential CNS applications. Current research is exploring its structure-activity relationships to develop more selective and potent analogs.

Recent investigations have also examined the compound's metabolic stability and toxicity profile. In vitro studies using human liver microsomes have provided valuable data on its metabolic pathways, identifying potential sites of modification to improve pharmacokinetic properties. These findings are crucial for the compound's further development as a potential drug candidate or as a scaffold for new chemical entities.

The trifluoromethoxy group in N-Benzyl-2-bromo-4-(trifluoromethoxy)aniline has been the subject of particular interest due to its unique effects on molecular properties. Recent computational studies have analyzed how this moiety influences the compound's electronic distribution, binding affinity, and overall bioactivity. These insights are informing the design of next-generation compounds with optimized pharmacological profiles.

Looking forward, research on N-Benzyl-2-bromo-4-(trifluoromethoxy)aniline is expected to expand into more targeted therapeutic areas. Current investigations are exploring its potential in pain management, neurodegenerative disorders, and mood regulation. The compound's versatility as a building block for diverse bioactive molecules positions it as an important focus for future drug discovery efforts in the chemical biology and pharmaceutical sciences.

Recommend Articles

Recommended suppliers
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
Synrise Material Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Synrise Material Co. Ltd.
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd